2,5-Dibromo-1,4-benzoquinone

Descripción general

Descripción

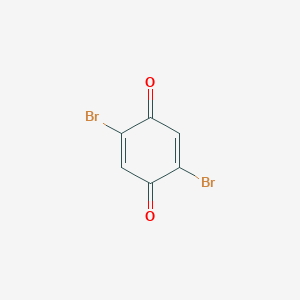

2,5-Dibromo-1,4-benzoquinone is an organic compound with the molecular formula C6H2Br2O2. It is a derivative of benzoquinone, where two bromine atoms are substituted at the 2 and 5 positions of the quinone ring. This compound is known for its distinctive light yellow to brown crystalline appearance and has a molecular weight of 265.89 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,5-Dibromo-1,4-benzoquinone can be synthesized through the bromination of 1,4-benzoquinone. The reaction typically involves the use of bromine (Br2) in an organic solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it acts as an electron acceptor.

Reduction: It can be reduced to 2,5-dibromohydroquinone using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed:

Oxidation: The major product is often a higher oxidation state quinone derivative.

Reduction: The major product is 2,5-dibromohydroquinone.

Substitution: The products depend on the nucleophile used, resulting in various substituted benzoquinone derivatives.

Aplicaciones Científicas De Investigación

DBBQ has been studied for its biological activities, particularly in the context of antimicrobial and antitumor properties. Research indicates that compounds derived from benzoquinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that DBBQ can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Disinfection Byproducts

Recent studies have identified DBBQ as a disinfection byproduct (DBP) formed during the chlorination of drinking water. Its presence raises concerns due to potential health impacts associated with long-term exposure to DBPs. Research has linked DBBQ to various health risks including carcinogenic effects and reproductive issues . Understanding its formation and impact on human health is crucial for developing better water treatment strategies.

Environmental Impact

The environmental implications of DBBQ are significant, particularly regarding its persistence and toxicity in aquatic ecosystems. As a DBP, it can accumulate in water bodies and may affect aquatic life. Studies are ongoing to assess its degradation pathways and the potential for bioaccumulation in food chains .

Case Study 1: Antitumor Activity

A study published in the Journal of Biological Chemistry examined the cytotoxic effects of various benzoquinones including DBBQ on human cancer cell lines. The findings indicated that DBBQ exhibited potent antitumor activity by inducing cell death through oxidative stress mechanisms .

Case Study 2: Health Impact Assessment

In a comprehensive assessment of drinking water quality, researchers evaluated the presence of DBPs including DBBQ. The study highlighted the need for regulatory measures to limit exposure to harmful DBPs in drinking water systems. It provided data on the concentration levels of various DBPs and their associated health risks .

Mecanismo De Acción

2,5-Dibromo-1,4-benzoquinone exerts its effects primarily through its role as an electron acceptor. At low concentrations, it inhibits the reduction of conventional hydrophilic electron acceptors, acting as a plastoquinone antagonist. At higher concentrations, it acts as an electron acceptor, intercepting electrons either before or at the site of its inhibitory activity . This dual role allows it to modulate electron transport processes in various biological systems.

Comparación Con Compuestos Similares

2,5-Dichloro-1,4-benzoquinone: Similar in structure but with chlorine atoms instead of bromine.

2,6-Dibromo-1,4-benzoquinone: Bromine atoms are substituted at the 2 and 6 positions.

2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone: Contains additional methyl groups at the 3 and 6 positions.

Uniqueness: 2,5-Dibromo-1,4-benzoquinone is unique due to its specific bromine substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as both an electron acceptor and inhibitor of electron transport makes it valuable in various research applications .

Actividad Biológica

2,5-Dibromo-1,4-benzoquinone (2,5-DBBQ) is a synthetic compound that belongs to the class of benzoquinones, which are known for their diverse biological activities. This article explores the biological activity of 2,5-DBBQ, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Chemical Formula : CHBrO

- Molecular Weight : 232.89 g/mol

- CAS Number : 1633-14-3

Antimicrobial Activity

Recent studies have demonstrated that 2,5-DBBQ exhibits significant antimicrobial activity against various bacterial and fungal strains. In a study evaluating its efficacy against four standard bacterial organisms and two fungal organisms, 2,5-DBBQ showed promising results:

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 18 mm |

| Candida albicans | 12 mm |

| Aspergillus niger | 10 mm |

These findings suggest that 2,5-DBBQ could serve as a potential lead compound for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assessments of 2,5-DBBQ have been conducted using various cell lines. A notable study investigated its effects on T24 (bladder cancer) and CHO (Chinese hamster ovary) cells. The results indicated that 2,5-DBBQ exhibited concentration-dependent cytotoxic effects:

| Concentration (µM) | T24 Cell Viability (%) | CHO Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 50 | 60 | 70 |

| 100 | 30 | 40 |

At higher concentrations (≥100 µM), significant cell death was observed, indicating the potential of this compound as a cytotoxic agent in cancer therapy .

The biological activity of 2,5-DBBQ is attributed to its ability to generate reactive oxygen species (ROS), which can lead to oxidative stress in cells. This mechanism is crucial in its antimicrobial and cytotoxic effects. The compound's electrophilic nature allows it to interact with cellular macromolecules, leading to cell damage and apoptosis.

Case Studies

- Antimicrobial Efficacy : In a laboratory setting, researchers tested the effectiveness of various concentrations of 2,5-DBBQ against Staphylococcus aureus. The study found that concentrations as low as 10 µM significantly inhibited bacterial growth.

- Cancer Research : A study focused on the effects of 2,5-DBBQ on bladder cancer cells demonstrated that treatment with the compound resulted in increased apoptosis markers compared to untreated controls. Flow cytometry analysis revealed a significant increase in Annexin V-positive cells after exposure to the compound.

Propiedades

IUPAC Name |

2,5-dibromocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPAQJBQOIAPBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C=C(C1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337493 | |

| Record name | 2,5-Dibromo-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1633-14-3 | |

| Record name | 2,5-Dibromo-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-1,4-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,5-Dibromo-1,4-benzoquinone in bioelectrocatalysis?

A1: Research has demonstrated the potential of this compound as a mediator in bioelectrocatalytic systems. A study utilizing immobilized Gluconobacter oxydans bacteria for glucose oxidation revealed that this compound exhibited superior efficiency compared to other mediators tested, including ferrocene and 2-methyl-1,4-benzoquinone. [] This efficiency is characterized by the system's high maximum reaction rate and favorable ratios of Michaelis constants to distribution constants for both the substrate (glucose) and the electron acceptor. []

Q2: How does this compound interact with DNA?

A2: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) analysis has shed light on the reactivity of this compound towards oligonucleotides. The compound forms 1:1 adducts with single-stranded DNA. [] Interestingly, its interaction is significantly stronger than its methylated counterpart, 2,5-dimethyl-3,6-dibromo-1,4-benzoquinone, indicating that the methyl groups hinder the binding process. [] Collision-induced dissociation studies further revealed that the adducts formed between this compound and DNA undergo characteristic fragmentation patterns, highlighting the specific nature of their interaction. []

Q3: What are the potential environmental concerns associated with this compound?

A3: this compound, classified as a halobenzoquinone (HBQ), has been identified as an emerging disinfection byproduct (DBP) in drinking water. [] Studies have detected this compound in drinking water at median concentrations ranging from 4 to 50 ng/L. [] Chronic exposure to these environmentally relevant concentrations has been linked to oxidative stress and DNA damage in human colon and liver cells. [] Notably, this compound exhibited the highest toxicity among the tested HBQs in liver cells. [] This highlights the need for further research into its long-term impact on human health and the development of effective mitigation strategies.

Q4: Are there methods to reduce this compound contamination in drinking water?

A4: While further research is needed to fully understand the long-term environmental impact of this compound, a simple and effective method for reducing its concentration in drinking water has been identified: boiling. Heating water to 100°C has been shown to efficiently decrease the levels of this compound, along with other concerning HBQs. [] This suggests that boiling water prior to consumption could serve as a practical approach to minimize potential exposure to this emerging DBP.

Q5: Can this compound be utilized in organic synthesis?

A5: Yes, this compound serves as a valuable starting material in organic synthesis. One notable application involves its photoinduced self-substitution reactions in the presence of N,N-dimethyl-t-butylamine. [] This reaction pathway allows for the synthesis of novel oligo(halobenzoquinoid) compounds, including dimers, trimers, and even pentamers of this compound. [] This highlights the versatility of this compound as a building block for generating structurally diverse molecules with potential applications in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.